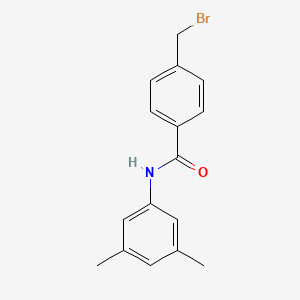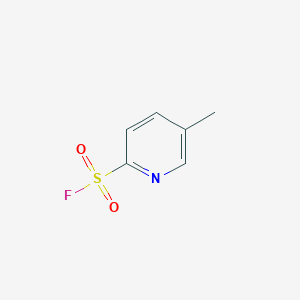
5-Methylpyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S . It is used in laboratory settings for various chemical reactions .
Synthesis Analysis
The synthesis of this compound and similar compounds involves the use of fluoropyridines . Fluoropyridines are synthesized using methods such as the Umemoto reaction and the Balts-Schiemann reaction . N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a methyl group and a sulfonyl fluoride group attached . The InChI code for this compound is 1S/C6H5F2NO2S/c1-4-2-6 (12 (8,10)11)9-3-5 (4)7/h2-3H,1H3 .Chemical Reactions Analysis
Sulfonyl fluorides, such as this compound, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . They are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .Scientific Research Applications
Role in Fluorination and Sulfonylation Reactions
The compound is pivotal in fluorination and sulfonylation reactions, contributing to the development of sulfonyl fluoride-based probes for chemical biology and molecular pharmacology. Gard et al. (1990) emphasized the importance of fluorinated-carbon-containing sulfonyl fluorides, noting the synthesis and characterization of these compounds, which have substantial applications due to their distinct spectral properties (Gard et al., 1990). Xu et al. (2019) further illustrated a novel synthesis method for aliphatic sulfonyl fluorides, highlighting the growing interest in these compounds for their applications in molecular pharmacology and chemical biology (Xu et al., 2019).
Applications in Medical Imaging and Drug Development
The compound's derivatives show potential in medical imaging and drug development. Supuran et al. (1998) discussed the synthesis of benzolamide-like derivatives with strong inhibitory effects on carbonic anhydrase isozymes. These derivatives are potential candidates for positron emission tomography (PET) applications, illustrating the compound's significance in developing diagnostic tools (Supuran et al., 1998).
Mechanism of Action
Target of Action
The primary targets of 5-Methylpyridine-2-sulfonyl fluoride are active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These residues are key components of various proteins and enzymes, playing crucial roles in numerous biological processes.
Mode of Action
This compound interacts with its targets by acting as an electrophile . This means it has a tendency to accept electrons and form bonds with nucleophilic (electron-rich) sites on its target residues. This interaction can lead to changes in the structure and function of the targeted proteins or enzymes.
Safety and Hazards
The safety data sheet for a similar compound, 2-Fluoro-5-methylpyridine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation . It’s reasonable to assume that 5-Methylpyridine-2-sulfonyl fluoride may have similar hazards, but specific safety data should be consulted before handling.
Future Directions
The future directions in the field of sulfonyl fluorides, including 5-Methylpyridine-2-sulfonyl fluoride, involve their increased use in chemical biology and drug discovery . There is also interest in the development of sulfonyl fluorides that are functionalized and/or based upon smaller perfluorinated units, in part to promote biodegradability . The development of new synthetic methods for the preparation of fluoropyridines is another area of ongoing research .
Biochemical Analysis
Biochemical Properties
5-Methylpyridine-2-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as a reactive probe in chemical biology and molecular pharmacology . It interacts with various enzymes, proteins, and other biomolecules, often acting as an electrophile that forms covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition or modification of enzyme activity, making this compound a valuable tool for studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of enzymes by this compound can lead to changes in metabolic flux and the levels of various metabolites, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic residues such as serine, threonine, or cysteine in proteins. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its reactivity can decrease over time due to hydrolysis or other degradation processes. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can modify the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance. These interactions can have significant implications for cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and overall effectiveness in research applications .
properties
IUPAC Name |
5-methylpyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATNBODWOTXFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2640226.png)
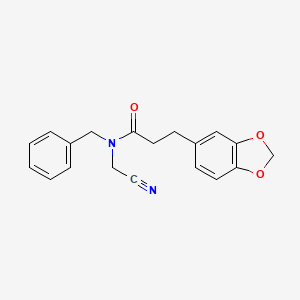

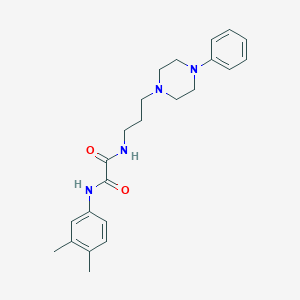
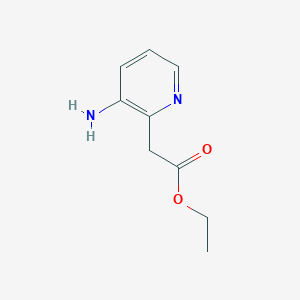
![N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640235.png)
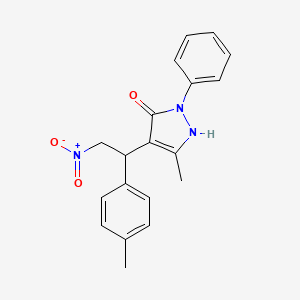
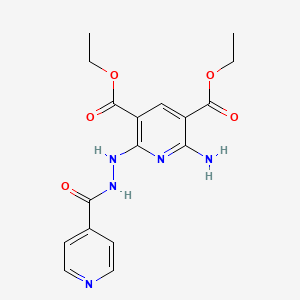
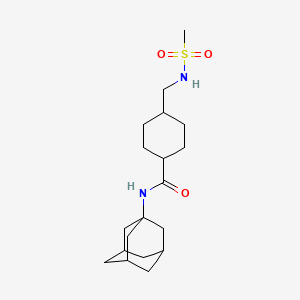
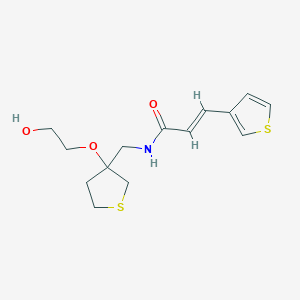
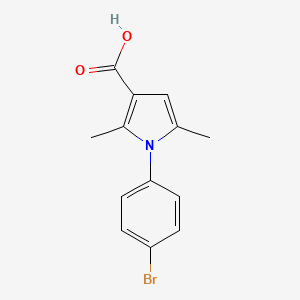
![N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2640245.png)
